molecular formula C22H22O4 B2495879 Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate CAS No. 832740-52-0

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate

Cat. No.: B2495879
CAS No.: 832740-52-0
M. Wt: 350.414
InChI Key: MJFPWKZIMHXYCR-UHFFFAOYSA-N
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Description

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is an organic compound with a complex structure that includes a furan ring, a phenylpropan-2-yl group, and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-hydroxymethylfurfural with 4-(2-phenylpropan-2-yl)phenol in the presence of a suitable base to form the intermediate compound. This intermediate is then esterified using methyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(methoxymethyl)furan-2-carboxylate
  • 5-((4-Isopropylphenoxy)methyl)furan-2-carboxylic acid
  • 2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane

Uniqueness

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a phenylpropan-2-yl group and a phenoxy methyl group makes it a versatile compound for various applications .

Biological Activity

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate, also known by its CAS number 832740-52-0, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight350.41 g/mol
Molecular FormulaC22H22O4
SMILESCC(C)(c1ccccc1)c1ccc(cc1)OCc1ccc(C(=O)OC)o1
LogP5.2031
Polar Surface Area36.21 Ų
Hydrogen Bond Acceptors5

These properties indicate a relatively lipophilic compound, which may influence its absorption and distribution in biological systems.

Enzyme Inhibition

Research indicates that related compounds can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and their inhibition can have implications for neurodegenerative diseases like Alzheimer's. The inhibition constants (Ki values) for related compounds range from nanomolar to micromolar concentrations, suggesting potent activity .

Anti-inflammatory Properties

Compounds with structural similarities have been investigated for their anti-inflammatory effects. For example, some furan derivatives are known to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The specific mechanisms often involve the modulation of signaling pathways like NF-kB and MAPK .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various furan derivatives, including this compound). The study reported on the compound's ability to inhibit certain enzymes associated with inflammation and pain pathways. The results indicated that structural modifications could enhance biological activity, suggesting a pathway for further development .

Another research effort focused on the pharmacokinetics of furan derivatives, demonstrating that modifications in the side chains significantly influenced their bioavailability and metabolic stability. This is crucial for developing therapeutic agents from these compounds .

Properties

IUPAC Name

methyl 5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-22(2,16-7-5-4-6-8-16)17-9-11-18(12-10-17)25-15-19-13-14-20(26-19)21(23)24-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFPWKZIMHXYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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